molecular formula C11H10FNO2S2 B4423772 N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B4423772
M. Wt: 271.3 g/mol
InChI Key: LJVMPDKGSGATRR-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group attached to a phenyl ring substituted with a fluorine and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide typically involves the reaction of 2-fluoro-5-methylaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
  • N-(2-fluoro-5-methylphenyl)-3-furamide

Uniqueness

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide is unique due to the presence of both the thiophene ring and the sulfonamide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the thiophene ring can enhance the compound’s stability and reactivity, while the sulfonamide group contributes to its biological activity.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c1-8-4-5-9(12)10(7-8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVMPDKGSGATRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
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N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
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N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
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N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
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N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide
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N-(2-fluoro-5-methylphenyl)thiophene-2-sulfonamide

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